![molecular formula C17H20F2N2O2 B2730019 N-[2-(3,5-Difluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361713-15-5](/img/structure/B2730019.png)
N-[2-(3,5-Difluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,5-Difluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as DFEPP, is a synthetic compound that has been studied for its potential applications in scientific research. Its chemical structure consists of a piperidine ring with a propenoyl group and a difluorophenethyl group attached to it.
作用機序
N-[2-(3,5-Difluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide acts as a sigma-1 receptor agonist, which leads to the activation of various downstream signaling pathways. Activation of the sigma-1 receptor has been shown to increase neuronal survival, reduce inflammation, and enhance neuroplasticity. This compound has been shown to increase intracellular calcium levels, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). It has also been shown to reduce the expression of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models.
実験室実験の利点と制限
N-[2-(3,5-Difluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been shown to have high affinity and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and pharmacological effects of sigma-1 receptor activation. However, this compound has some limitations for lab experiments. It has been shown to have poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of N-[2-(3,5-Difluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide. One direction is to investigate its potential therapeutic applications for various neurological disorders. Another direction is to study its mechanism of action in more detail, particularly its downstream signaling pathways. It would also be interesting to investigate the effects of this compound on other physiological processes such as inflammation and calcium regulation. Finally, there is a need to develop more efficient synthesis methods for this compound that can produce higher yields and purities.
合成法
N-[2-(3,5-Difluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 3,5-difluorophenethylamine with acryloyl chloride to produce 3,5-difluorophenethyl acrylate. This is followed by the reaction of the resulting product with piperidine-4-carboxamide to produce this compound. The synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
N-[2-(3,5-Difluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential applications in scientific research, particularly in neuroscience and pharmacology. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as neuronal signaling, calcium regulation, and cell survival. This compound has been investigated for its potential as a sigma-1 receptor agonist, which could have therapeutic implications for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
N-[2-(3,5-difluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2/c1-2-16(22)21-7-4-13(5-8-21)17(23)20-6-3-12-9-14(18)11-15(19)10-12/h2,9-11,13H,1,3-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVPXMALCISLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCCC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2729936.png)
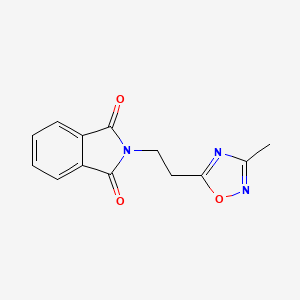
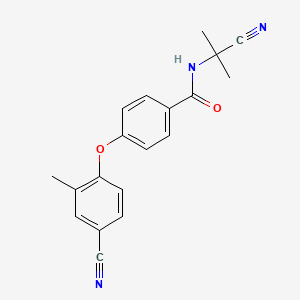
![1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2729940.png)
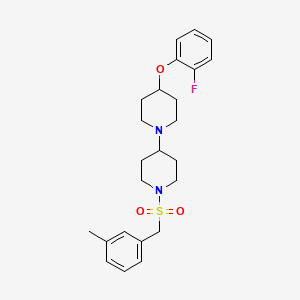
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one](/img/structure/B2729945.png)
![Methyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate](/img/structure/B2729946.png)
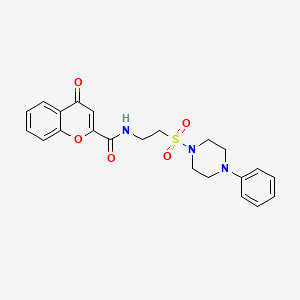
![[2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate](/img/structure/B2729948.png)

![2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2729954.png)
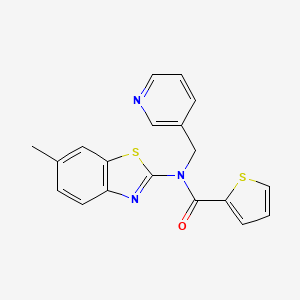
![6-Propyl-5-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2729957.png)
![N-(3,4-dichlorophenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2729959.png)